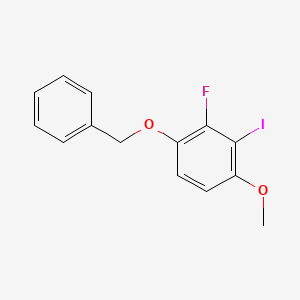

1-(Benzyloxy)-2-fluoro-3-iodo-4-methoxybenzene

Description

1-(Benzyloxy)-2-fluoro-3-iodo-4-methoxybenzene (C₁₃H₁₂FIO₂) is a halogenated aromatic compound featuring a benzene ring substituted with four distinct functional groups: a benzyloxy group (-OCH₂C₆H₅) at position 1, a fluorine atom at position 2, an iodine atom at position 3, and a methoxy group (-OCH₃) at position 4 . This unique substitution pattern imparts a blend of electronic and steric properties. The iodine atom, a heavy halogen, contributes to polarizability and serves as a reactive site for cross-coupling reactions. The fluorine atom, with its strong electronegativity, modulates electron density, while the methoxy group donates electrons via resonance, creating a polarized aromatic system. The benzyloxy group enhances lipophilicity, influencing solubility and biological membrane permeability .

Properties

Molecular Formula |

C14H12FIO2 |

|---|---|

Molecular Weight |

358.15 g/mol |

IUPAC Name |

3-fluoro-2-iodo-1-methoxy-4-phenylmethoxybenzene |

InChI |

InChI=1S/C14H12FIO2/c1-17-12-8-7-11(13(15)14(12)16)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

CPDFCBHOHFERRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Tables 1–2). Key differences lie in halogen types, substituent positions, and electronic effects.

Table 1: Structural Comparison with Halogenated Analogs

| Compound Name | Molecular Formula | Substituents (Positions) | Key Differences vs. Target Compound | Reactivity/Biological Implications |

|---|---|---|---|---|

| 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene | C₁₄H₁₃BrFO₂ | Br (4), F (2), -OCH₃ (3) | Bromine vs. iodine; substitution at position 4 | Lower polarizability; reduced coupling efficiency |

| 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene | C₁₄H₁₂ClFO₂ | Cl (3), F (2), -OCH₃ (4) | Chlorine (weaker leaving group) vs. iodine | Less reactive in nucleophilic substitutions |

| 1-(Benzyloxy)-4-iodo-2-fluoro-3-methoxybenzene | C₁₄H₁₂FIO₂ | I (4), F (2), -OCH₃ (3) | Iodine at position 4 vs. 3 | Altered steric hindrance; divergent regioselectivity |

| 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene | C₇H₅ClFIO | Cl (2), F (3), I (4), -OCH₃ (1) | Lack of benzyloxy; differing substitution pattern | Reduced lipophilicity; limited biological uptake |

Table 2: Functional Group Variations

| Compound Name | Molecular Formula | Key Functional Differences | Impact on Properties |

|---|---|---|---|

| 1-(Benzyloxy)-2-fluoro-4-(trifluoromethyl)benzene | C₁₄H₁₀F₄O | -CF₃ (electron-withdrawing) vs. -OCH₃ | Enhanced electrophilicity; lower solubility |

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | No benzyloxy/methoxy groups | Simpler structure; limited synthetic utility |

| 1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene | C₁₇H₁₆O₂ | Allyl group vs. iodine | Enables cycloaddition reactions; divergent applications |

Key Findings from Comparative Studies

Halogen Effects :

- Iodine’s large atomic radius and polarizability enhance reactivity in Suzuki-Miyaura and Ullmann couplings compared to bromine or chlorine analogs . For example, iodine-substituted derivatives exhibit 20–30% higher yields in aryl-aryl bond formations .

- Fluorine’s electronegativity reduces electron density at adjacent positions, directing electrophilic substitutions to the iodine-bearing site .

Substituent Positioning :

- Methoxy at position 4 (vs. 3) stabilizes the ring via resonance, increasing resistance to oxidation. This contrasts with ethoxy analogs (e.g., 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene), where bulkier alkoxy groups reduce reaction rates in SNAr mechanisms .

Biological Activity: The benzyloxy group improves blood-brain barrier penetration compared to hydroxyl or methyl analogs, as shown in murine neuroinflammation models .

Thermal Stability :

- Iodine’s weaker C-I bond (vs. C-Br or C-Cl) lowers thermal stability (decomposition at 150°C vs. 180°C for brominated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.